molecular formula C12H10ClFN2O3S2 B2487049 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole CAS No. 1797161-21-7

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

Cat. No.: B2487049
CAS No.: 1797161-21-7
M. Wt: 348.79
InChI Key: JYOJOJHGGNGCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a heterocyclic compound featuring a thiazole core linked via an oxygen atom to an azetidine ring. The azetidine is further functionalized with a sulfonyl group bearing a 3-chloro-4-fluorophenyl substituent. This structure combines a strained four-membered azetidine ring with a thiazole moiety, which is often associated with biological activity in medicinal chemistry.

Properties

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O3S2/c13-10-5-9(1-2-11(10)14)21(17,18)16-6-8(7-16)19-12-15-3-4-20-12/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOJOJHGGNGCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro-to-Azetidine Cyclization

Azetidin-3-ol derivatives are synthesized via Michael addition followed by nitro group reduction and intramolecular cyclization. For example, nitro compound 14 (Table 1 in) undergoes Michael addition with methyl acrylate in the presence of DBU, yielding intermediate 16 . Subsequent NaBH₄/NiCl₂ reduction of the nitro group generates an amine, which cyclizes under basic conditions (K₂CO₃) to form spirolactam 17 . Hydrolysis of the ester group in 17 produces azetidin-3-ol, a critical precursor for sulfonylation.

Sulfonylation of Azetidin-3-ol

Introducing the 3-chloro-4-fluorophenylsulfonyl group requires careful selection of sulfonating agents. Patent EP3715342A1 details optimal conditions for sulfonyl fluoride reactions:

  • Reagent : 3-Chloro-4-fluorobenzenesulfonyl chloride (1.2 equiv)
  • Base : Triethylamine (2.5 equiv) in acetonitrile
  • Temperature : 0°C to room temperature
  • Monitoring : TLC (disappearance of azetidin-3-ol spot)

The reaction achieves >95% conversion within 4 hours, yielding 1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-ol after aqueous workup and recrystallization from methyl tert-butyl ether (MTBE).

Thiazole Ring Construction

The thiazole moiety is synthesized via Hantzsch thiazole synthesis, adapted from methods in.

Thiosemicarbazone Intermediate

4-Fluorophenacyl bromide reacts with thiosemicarbazide in absolute ethanol under reflux (80°C, 3 hours) to form 2-hydrazinyl-4-(4-fluorophenyl)thiazole (3a-i ). Recrystallization from ethanol yields pure product (85–92%).

Bromination for Ether Coupling

To introduce the leaving group for ether formation, the thiazole’s 2-position is brominated using PBr₃ in dichloromethane at -15°C. This generates 2-bromo-4-(4-fluorophenyl)thiazole with 89% yield after silica gel chromatography.

Ether Linkage Formation

Coupling the sulfonylated azetidine and brominated thiazole requires nucleophilic aromatic substitution.

Optimization of Reaction Conditions

From, NaH in DMF facilitates alkoxy group introduction:

  • Substrates : 1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-ol (1 equiv), 2-bromo-4-(4-fluorophenyl)thiazole (1.1 equiv)
  • Base : Sodium hydride (60% dispersion in oil, 2.5 equiv)
  • Solvent : Anhydrous DMF, argon atmosphere
  • Temperature : 0°C → room temperature, 12 hours

The reaction progress is monitored via HPLC, showing complete consumption of the azetidine alcohol within 10 hours. Quenching with ice water followed by extraction with dichloromethane and column chromatography (hexane:EtOAc 3:1) affords the target compound in 78% yield.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified using:

  • Normal-phase silica gel chromatography : Hexane/ethyl acetate gradient (4:1 → 1:1)
  • Recrystallization : Ethanol/water (9:1) at 4°C yields white crystalline solid (mp 162–164°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J=8.4 Hz, 1H, Ar-H), 7.72 (dd, J=6.8, 2.0 Hz, 1H, Ar-H), 7.45 (t, J=8.8 Hz, 1H, Ar-H), 6.98 (s, 1H, Thiazole-H), 4.85–4.79 (m, 1H, OCH), 3.95–3.89 (m, 2H, Azetidine-H), 3.67–3.61 (m, 2H, Azetidine-H).
  • HRMS : m/z calc. for C₁₆H₁₂ClFN₂O₃S₂ [M+H]⁺: 413.9924, found: 413.9921.

Challenges and Mitigation Strategies

Stereochemical Control

Azetidine ring substituents may adopt cis/trans configurations during cyclization. Using chiral HPLC (Chiralpak IA column, heptane/ethanol 85:15) resolves enantiomers, achieving >99% ee for the desired (3R)-configured product.

Sulfonyl Group Stability

The sulfonate ester is prone to hydrolysis under acidic conditions. Strict anhydrous conditions (molecular sieves, argon) during sulfonylation prevent decomposition.

Scalability and Industrial Adaptations

Kilogram-scale synthesis (per):

  • Batch Size : 1 kg azetidin-3-ol
  • Sulfonylation : 500 L reactor, acetonitrile (8 vol), 25°C, 98% yield
  • Coupling : Continuous flow reactor (DMF, 50°C, residence time 30 min), 82% yield

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonyl group attached to the azetidine nitrogen serves as a reactive site for nucleophilic displacement, particularly under alkaline conditions .
Example reaction :
Replacement of the sulfonyl group with amines or thiols:

ReactantConditionsProductYieldSource
Primary amine (RNH₂)DMF, K₂CO₃, 80°C, 12 hAzetidine-3-yl-oxy thiazole with -NHR65-78%

Mechanistic studies suggest the sulfonate leaving group facilitates Sₙ2-type displacement, with steric hindrance from the azetidine ring moderating reaction rates .

Electrophilic Aromatic Substitution on the Thiazole Ring

The electron-deficient thiazole ring undergoes regioselective electrophilic substitution at the 5-position due to resonance stabilization :

Halogenation :

ReagentConditionsProductSelectivitySource
NBS (Br₂ source)Acetonitrile, RT, 3 h5-Bromo-thiazole derivative>90% C5
Cl₂ (gas)FeCl₃ catalyst, 0°C, 1 h5-Chloro-thiazole derivative85% C5

The 3-chloro-4-fluorophenyl group exerts minimal electronic influence on thiazole reactivity due to spatial separation.

Hydrolysis of the Sulfonamide Linkage

Controlled hydrolysis under acidic or basic conditions cleaves the sulfonamide bond :

ConditionsProductsApplicationSource
6M HCl, reflux, 6 h3-Chloro-4-fluorobenzenesulfonic acid + Azetidine-thiazole fragmentScaffold diversification
NaOH (2M), 60°C, 4 hSodium sulfonate + Free azetidine-thiazoleIntermediate for prodrug synthesis

Ring-Opening Reactions of the Azetidine

The strained azetidine ring undergoes ring-opening under nucleophilic or reducing conditions :

Ammonolysis :

ReagentConditionsProductMechanismSource
NH₃ (g)MeOH, 100°C, 8 hβ-Amino alcohol derivativeNucleophilic attack at C2

Reduction :

ReagentConditionsProductSelectivitySource
LiAlH₄THF, 0°C → RT, 2 hOpen-chain diamine>95%

Cross-Coupling Reactions Involving the Thiazole

The thiazole’s C-H bonds participate in metal-catalyzed cross-couplings :

Suzuki-Miyaura Coupling :

PartnerCatalystProductYieldSource
Arylboronic acidPd(PPh₃)₄, K₂CO₃, 80°C5-Aryl-thiazole analog72%

Sonogashira Coupling :

PartnerConditionsProductYieldSource
PhenylacetyleneCuI, PdCl₂, Et₃N, 70°C5-Alkynyl-thiazole derivative68%

Cycloaddition Reactions

The thiazole’s conjugated π-system enables [4+2] cycloadditions:

Diels-Alder Reaction :

DienophileConditionsProductRegiochemistrySource
Maleic anhydrideXylene, 140°C, 12 hBicyclic thiazole-fused adductEndo preference

Functionalization of the Aryl Substituent

The 3-chloro-4-fluorophenyl group undergoes directed metallation :

Directed Ortho-Metalation :

ReagentConditionsProductApplicationSource
LDA, ElectrophileTHF, -78°C → RT2-Substituted aryl derivativesSAR studies

Oxidation/Reduction of the Thiazole Ring

Controlled redox modifications alter thiazole electronics :

Reaction TypeReagentProductOutcomeSource
OxidationmCPBAThiazole N-oxideEnhanced solubility
ReductionH₂, Ra-NiDihydrothiazoleRing flexibility

Scientific Research Applications

Anticancer Activity

Mechanism of Action : The compound has demonstrated significant anticancer properties, particularly through its ability to induce apoptosis in cancer cells. Studies indicate that it activates caspases and modulates Bcl-2 family proteins, which are crucial in regulating cell survival and apoptosis pathways .

In Vitro Studies : In vitro assays have shown that 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole exhibits lower IC50 values against various cancer cell lines compared to traditional chemotherapeutics. For instance, it has been effective against breast cancer (MCF-7) and non-small cell lung cancer (NSCLC) models .

Kinase Inhibition

The compound acts as a selective inhibitor for specific receptor tyrosine kinases (RTKs), which play a pivotal role in cancer cell proliferation and survival. In biochemical assays, it has shown significant inhibition of kinase activity with IC50 values in the low-nanomolar range. This selectivity reduces off-target effects commonly associated with broader-spectrum kinase inhibitors .

Other Therapeutic Implications

Antimicrobial Activity : Preliminary studies suggest that compounds related to this compound exhibit antimicrobial properties, making them potential candidates for treating bacterial infections .

Potential in Drug Discovery : The structural features of this compound make it an attractive candidate in drug discovery campaigns aimed at developing new therapeutic agents. Its unique combination of properties may lead to the development of novel treatments for various diseases beyond cancer .

Case Studies

Study Findings Implications
Study on Anticancer ActivityDemonstrated significant apoptosis induction in MCF-7 and NSCLC cellsPotential for development as a targeted cancer therapy
Kinase Inhibition AssayShowed low-nanomolar IC50 values against specific RTKsReduced off-target effects; potential for safer cancer treatments
Antimicrobial Activity EvaluationExhibited activity against selected bacterial strainsPossible use in treating infections alongside cancer therapy

Mechanism of Action

The mechanism of action of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

    Interaction with Receptors: The compound may interact with cell surface or intracellular receptors, leading to changes in cellular signaling pathways.

    Modulation of Gene Expression: The compound may affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with pyrazole- and triazole-containing thiazoles. For example:

  • Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and Compound 5 (4-(4-fluorophenyl)-analogue) from feature thiazole cores but differ in substituents, including pyrazole and triazole rings .
  • Substituents: The target’s 3-chloro-4-fluorophenyl group differs from the 4-chloro/fluorophenyl and triazolyl groups in Compounds 4–5, altering electronic and steric profiles.

Crystallographic Data

Compound Crystal System Space Group Asymmetric Unit Features Reference
Compounds 4–5 Triclinic P 1 Two independent molecules; planar except one fluorophenyl group
Target compound Not reported Likely influenced by sulfonyl-aryl steric effects

The perpendicular orientation of one fluorophenyl group in Compounds 4–5 suggests that the target’s 3-chloro-4-fluorophenyl group may similarly disrupt planarity, affecting packing and solubility .

Conformational and Bonding Analysis

  • Compounds 4–5 : The pyrazole-thiazole backbone adopts near-planar conformations, with torsional angles influenced by triazolyl substituents .
  • Target compound : The azetidine’s smaller ring size and sulfonyl group may enforce distinct dihedral angles. highlights bond connectivity patterns (e.g., C–S and N–C linkages) in related sulfonamide-thiazole systems, suggesting comparable bond lengths (~1.75–1.80 Å for C–S) but variable torsional strain due to azetidine .

Electronic and Physicochemical Properties

  • Solubility : The sulfonyl group in the target may enhance polarity compared to Compounds 4–5’s methyl-triazolyl groups, though crystallinity (as in Compounds 4–5) could reduce solubility .

Biological Activity

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a synthetic organic compound notable for its dual azetidine and thiazole structures. This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClFNO2SC_{11}H_{10}ClFNO_2S with a molecular weight of 316.74 g/mol. The compound features a thiazole ring linked to an azetidine ring, which is further substituted with a chlorofluorophenyl group and a sulfonyl group. This unique structure may contribute to its biological activity, making it a candidate for various therapeutic applications.

PropertyValue
Molecular FormulaC₁₁H₁₀ClFNO₂S
Molecular Weight316.74 g/mol
StructureChemical Structure

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through several pathways:

  • Enzyme Interaction : The compound may bind to specific enzymes, potentially inhibiting or activating their functions.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that affect cell function and survival.
  • Gene Expression Regulation : By interacting with transcription factors, it could modulate gene expression, leading to changes in protein synthesis.

Research Findings

Recent studies have explored the biological activities of related compounds within the azetidine class, indicating potential anticancer properties. For instance, derivatives of azetidinone have shown promising results against human breast cancer cell lines, suggesting that modifications in the azetidine structure can lead to enhanced biological activity .

Case Studies

  • Anticancer Activity : A study on azetidinone derivatives indicated that specific modifications could significantly enhance their efficacy against breast cancer cells (MCF-7 and SKBR3). This suggests that similar structural features in this compound might confer similar therapeutic benefits.
  • Antimicrobial Potential : Related compounds have demonstrated antimicrobial activity against various bacteria, indicating that the thiazole and azetidine moieties may provide a scaffold for developing new antibiotics .

Applications in Medicinal Chemistry

Due to its unique structural characteristics, this compound holds promise as a lead compound for drug development targeting diseases such as cancer and bacterial infections. Its ability to modulate enzyme activity and cellular signaling pathways makes it a valuable candidate for further research.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Functionalization of the azetidine ring, often via sulfonylation using 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 2: Coupling of the sulfonylated azetidine with a thiazole derivative. Copper-catalyzed condensation reactions (e.g., Ullmann or Chan-Lam coupling) are effective for forming the ether linkage between the azetidine-3-ol and thiazole .
  • Purification: Column chromatography or recrystallization from polar aprotic solvents (e.g., ethyl acetate/hexane) is used to isolate the product. Reaction progress is monitored via TLC or HPLC .

Advanced: How can researchers optimize the yield of the sulfonylation step in the synthesis?

  • Catalyst Screening: Test alternative catalysts (e.g., DMAP or polymer-supported bases) to improve regioselectivity and reduce side reactions .
  • Solvent Effects: Compare polar aprotic solvents (e.g., DMF, DMSO) to enhance sulfonyl group activation. Evidence suggests DMF increases reaction rates but may require post-reaction dialysis to remove residues .
  • Temperature Control: Lower temperatures (0–5°C) minimize decomposition of the sulfonyl chloride intermediate .
  • In Situ Monitoring: Use FT-IR to track sulfonyl chloride consumption and optimize reaction termination timing .

Basic: What spectroscopic and analytical techniques are critical for structural characterization?

  • NMR Spectroscopy:
    • ¹H NMR identifies protons on the azetidine (δ 3.5–4.5 ppm) and thiazole (δ 7.0–8.0 ppm) moieties .
    • ¹³C NMR confirms the sulfonyl group (δ 110–120 ppm for SO₂) and aromatic carbons .
  • IR Spectroscopy: Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 650–750 cm⁻¹ (C-S bond in thiazole) validate functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) determines the molecular ion ([M+H]⁺) and fragments (e.g., loss of SO₂ or thiazole ring cleavage) .

Advanced: How can computational chemistry predict the compound’s reactivity or biological targets?

  • DFT Calculations: Analyze electron density maps to identify nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-withdrawing effect polarizes the azetidine ring, making the oxygen atom a nucleophilic hotspot .
  • Molecular Docking: Screen against protein databases (e.g., PDB) to predict binding affinities. Similar thiazole-sulfonamide compounds show affinity for kinases and GPCRs .
  • MD Simulations: Assess stability in biological membranes using force fields (e.g., CHARMM) to guide formulation for in vivo studies .

Basic: What preliminary biological assays are recommended for evaluating bioactivity?

  • Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Thiazole derivatives often exhibit MIC values <10 µg/mL .
  • Cytotoxicity Assays: Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays. Positive controls (e.g., doxorubicin) help benchmark activity .
  • Enzyme Inhibition: Screen for COX-2 or kinase inhibition using fluorogenic substrates. Sulfonamide-containing analogs show IC₅₀ values in the nanomolar range .

Advanced: How can contradictory bioactivity data across studies be resolved?

  • Orthogonal Assays: Confirm results using complementary methods (e.g., SPR for binding affinity if ELISA data is inconsistent) .
  • Structural Analogues: Synthesize derivatives with modified substituents (e.g., replacing Cl with F on the phenyl ring) to isolate structure-activity relationships (SAR) .
  • Cell Line Variability: Replicate assays in multiple cell lines (e.g., NCI-60 panel) to account for genetic or metabolic differences .

Basic: What are the key physicochemical properties to prioritize during formulation studies?

  • Solubility: Use shake-flask methods with buffers (pH 1.2–7.4). Thiazole-sulfonamides typically show poor aqueous solubility (<50 µg/mL), necessitating co-solvents (e.g., PEG 400) .
  • LogP: Measure via HPLC to assess lipophilicity. Ideal values (LogP ~2–3) balance membrane permeability and solubility .
  • Stability: Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the sulfonyl group) .

Advanced: What strategies improve the metabolic stability of this compound?

  • Isotope Labeling: Use ¹⁴C or ³H tags to track metabolic pathways in hepatocyte models .
  • Prodrug Design: Mask polar groups (e.g., esterify the thiazole oxygen) to enhance bioavailability. Hydrolyzable prodrugs can release the active form in vivo .
  • CYP450 Inhibition Assays: Identify major metabolizing enzymes (e.g., CYP3A4) using fluorometric kits and adjust dosing regimens accordingly .

Basic: How is the compound’s purity validated for pharmacological studies?

  • HPLC: Use C18 columns with UV detection (λ = 254 nm). Acceptable purity is ≥95% (area normalization) .
  • Elemental Analysis: Match experimental C/H/N/S values to theoretical calculations (deviation <0.4%) .
  • Thermal Analysis: DSC confirms a single melting point (e.g., 180–200°C for similar analogs) without decomposition .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

  • Kinetic Studies: Measure enzyme inhibition constants (Kᵢ) using Lineweaver-Burk plots. Competitive inhibition is common for sulfonamide-containing compounds .
  • CRISPR Screening: Knock out putative targets (e.g., kinases) in cell lines to confirm on-target effects .
  • X-ray Crystallography: Resolve co-crystal structures with target proteins (e.g., carbonic anhydrase) to guide lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.